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Introduction
PTB7-Th, also known as PCE10, is a high-performance donor-acceptor copolymer widely

utilized in organic photovoltaic (OPV) research due to its low bandgap and high power

conversion efficiencies. A critical parameter governing the performance of organic electronic

devices is the charge carrier mobility (µ), which dictates the efficiency of charge transport

through the material. Accurate and reproducible measurement of charge carrier mobility is

therefore essential for material characterization, device optimization, and the development of

new organic semiconductor materials.

This document provides detailed protocols for the most common techniques used to measure

the charge carrier mobility of PTB7-Th thin films: the Field-Effect Transistor (FET) method and

the Space-Charge Limited Current (SCLC) method.

Key Experimental Techniques
The two primary methods for determining the charge carrier mobility in PTB7-Th are:
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Field-Effect Transistor (FET): This technique measures the mobility of charge carriers in the

accumulation layer at the semiconductor-dielectric interface. It provides information about

the intrinsic transport properties of the material in a transistor configuration.

Space-Charge Limited Current (SCLC): This method determines the bulk mobility of charge

carriers by analyzing the current-voltage characteristics of a single-carrier device. It is

particularly useful for assessing the transport properties of the material as it would behave in

a bulk heterojunction solar cell.

Data Presentation
The charge carrier mobility of PTB7-Th can vary significantly depending on factors such as

molecular weight, processing conditions, and the measurement technique employed. Below is

a summary of reported mobility values for PTB7-Th.

Measurement
Technique

Carrier Type
Mobility
(cm²/Vs)

Key
Experimental
Conditions

Reference

Field-Effect

Transistor (FET)
Hole 0.14 --- [1][2]

Field-Effect

Transistor (FET)
Hole 1.05 x 10⁻²

Optimum

molecular weight

of 200 kDa

[3][4][5]

Field-Effect

Transistor (FET)
Hole

0.80 (average

~0.51 ± 0.16)

High-capacitance

electrolyte gate

dielectric

[1][6][7]

Space-Charge

Limited Current

(SCLC)

Hole 7.8 x 10⁻⁴

Following low-

temperature

electric field

treatment

[8]

Space-Charge

Limited Current

(SCLC)

Hole 1.1 x 10⁻⁴ Pristine film [8]
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Experimental Protocols
Protocol 1: Field-Effect Transistor (FET) Measurement
This protocol describes the fabrication and measurement of a top-gate, bottom-contact organic

field-effect transistor (OFET) to determine the hole mobility of PTB7-Th.

1. Materials and Reagents:

PTB7-Th (e.g., from 1-Material)

Chlorobenzene (anhydrous)

Heavily n-doped Si wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

Gold (Au) for source/drain electrodes

Gate dielectric material (e.g., PMMA, PS, PVP, or a high-capacitance electrolyte)

Appropriate solvents for the chosen gate dielectric

Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)

2. Substrate Preparation and Electrode Fabrication:

Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and

isopropanol for 15 minutes each.

Dry the substrates with a stream of nitrogen gas and bake at 120°C for 10 minutes to

remove residual moisture.

Define the source and drain electrodes on the SiO₂ surface using standard photolithography

or a shadow mask.

Deposit a thin adhesion layer of chromium (Cr, ~5 nm) followed by a layer of gold (Au, ~30-

50 nm) via thermal evaporation. The channel length (L) and width (W) are defined by the

electrode geometry (e.g., L = 20 µm, W = 1000 µm).

3. PTB7-Th Thin Film Deposition:
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Prepare a solution of PTB7-Th in chlorobenzene (e.g., 10 mg/mL).

Stir the solution at an elevated temperature (e.g., 60°C) overnight in a nitrogen-filled

glovebox to ensure complete dissolution.

Filter the solution through a 0.45 µm PTFE filter.

Spin-coat the PTB7-Th solution onto the prepared substrates at a suitable spin speed (e.g.,

2000 rpm) for 60 seconds to achieve the desired film thickness.

Anneal the films at an optimized temperature (e.g., 150°C) for 30 minutes inside the

glovebox to remove residual solvent and improve molecular ordering.

4. Gate Dielectric and Gate Electrode Deposition:

Prepare a solution of the chosen gate dielectric material (e.g., PMMA in n-butyl acetate).

Spin-coat the dielectric solution on top of the PTB7-Th layer.

Anneal the dielectric layer according to the material's specifications.

Deposit the top gate electrode (e.g., Aluminum or Gold) via thermal evaporation through a

shadow mask.

5. Device Characterization:

Perform all electrical measurements in a nitrogen atmosphere or vacuum using a

semiconductor parameter analyzer.

Measure the transfer characteristics by sweeping the gate voltage (V_GS) at a constant,

high drain voltage (V_DS) (e.g., -40 V) to ensure operation in the saturation regime.

Measure the output characteristics by sweeping V_DS at different constant V_GS values.

Calculate the field-effect mobility (µ_FET) in the saturation regime using the following

equation:

I_DS = (W / 2L) * µ_FET * C_i * (V_GS - V_th)²
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where:

I_DS is the drain-source current

W is the channel width

L is the channel length

C_i is the capacitance per unit area of the gate dielectric

V_GS is the gate-source voltage

V_th is the threshold voltage

The mobility can be extracted from the slope of the (I_DS)^0.5 vs. V_GS plot.

Protocol 2: Space-Charge Limited Current (SCLC)
Measurement
This protocol outlines the fabrication of a hole-only device to measure the bulk hole mobility of

PTB7-Th.

1. Materials and Reagents:

PTB7-Th

Chlorobenzene (anhydrous)

Patterned Indium Tin Oxide (ITO) coated glass substrates

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous dispersion

Gold (Au) or Molybdenum Oxide (MoO₃)/Aluminum (Al) for the top electrode

Substrate cleaning solvents

2. Device Fabrication:

Clean the patterned ITO substrates using the same procedure as for the FET substrates.
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Treat the cleaned ITO with UV-ozone for 15 minutes to improve its work function and

promote adhesion.

Spin-coat a layer of PEDOT:PSS onto the ITO to act as a hole injection layer. Anneal at

~140°C for 10 minutes in air.

Transfer the substrates into a nitrogen-filled glovebox.

Prepare the PTB7-Th solution and spin-coat it on top of the PEDOT:PSS layer as described

in the FET protocol. The film thickness should be accurately measured (e.g., using a

profilometer).

Deposit the top electrode. For a hole-only device, a high work function metal like Gold (Au)

or a MoO₃/Al bilayer is used to efficiently inject holes and block electrons. The electrode is

deposited via thermal evaporation through a shadow mask to define the device area.

3. Device Characterization:

Measure the current density-voltage (J-V) characteristics of the device in the dark using a

semiconductor parameter analyzer.

The J-V curve will exhibit different regions. At higher voltages, the current becomes space-

charge limited.

The mobility (µ_SCLC) can be determined by fitting the J-V data in the SCLC regime to the

Mott-Gurney law for a trap-free semiconductor:

J = (9/8) * ε₀ * ε_r * µ_SCLC * (V² / L³)

where:

J is the current density

ε₀ is the permittivity of free space (8.85 x 10⁻¹² F/m)

ε_r is the relative dielectric constant of the material (typically assumed to be ~3-4 for

conjugated polymers)
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V is the applied voltage

L is the thickness of the active layer

A plot of J vs. V² should be linear in the SCLC region, and the mobility can be extracted from

the slope.

Mandatory Visualization
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Caption: Experimental workflow for measuring charge carrier mobility in PTB7-Th.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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